molecular formula C25H34Br2N4 B12574560 1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide CAS No. 221023-50-3

1,1'-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide

Cat. No.: B12574560
CAS No.: 221023-50-3
M. Wt: 550.4 g/mol
InChI Key: SJCPVSZJXFCTRZ-UHFFFAOYSA-N
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Description

1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide: is a chemical compound known for its unique structure and properties. It belongs to the class of N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic chemistry. The compound is characterized by its two imidazolium rings connected by a methylene bridge, with each ring substituted by 2,4,6-trimethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide typically involves the reaction of 2,4,6-trimethylphenyl-substituted imidazole with dibromoalkanes. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The process involves heating the reactants to facilitate the formation of the methylene bridge between the imidazolium rings.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The imidazolium rings can undergo redox reactions, leading to the formation of different oxidation states.

    Coordination Reactions: As an NHC ligand, it can coordinate with metal centers to form stable complexes.

Common Reagents and Conditions:

    Nucleophiles: Such as halides, thiolates, and amines.

    Oxidizing Agents: Like hydrogen peroxide and potassium permanganate.

    Reducing Agents: Including sodium borohydride and lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts, while coordination reactions result in metal-NHC complexes.

Scientific Research Applications

Chemistry: 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide is extensively used as a ligand in organometallic chemistry. It forms stable complexes with transition metals, which are employed as catalysts in various chemical reactions, including cross-coupling and hydrogenation.

Biology: In biological research, this compound is used to study the interactions between NHC ligands and biomolecules. Its ability to form stable complexes with metals makes it a valuable tool in bioinorganic chemistry.

Medicine: The compound’s metal complexes have potential applications in medicinal chemistry, particularly in the development of metal-based drugs. These complexes exhibit unique properties that can be exploited for therapeutic purposes.

Industry: In the industrial sector, 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide primarily involves its role as an NHC ligand. The imidazolium rings stabilize the carbene center, allowing it to coordinate with metal atoms. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific metal complex and the reaction it catalyzes.

Comparison with Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium bromide
  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium iodide

Comparison: 1,1’-Methylenebis[3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium] dibromide is unique due to its methylene bridge connecting two imidazolium rings. This structure provides enhanced stability and reactivity compared to its monomeric counterparts. The presence of two imidazolium rings allows for the formation of bimetallic complexes, which can exhibit synergistic effects in catalytic applications.

Properties

CAS No.

221023-50-3

Molecular Formula

C25H34Br2N4

Molecular Weight

550.4 g/mol

IUPAC Name

3-(2,4,6-trimethylphenyl)-1-[[3-(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium-1-yl]methyl]-1,2-dihydroimidazol-1-ium;dibromide

InChI

InChI=1S/C25H32N4.2BrH/c1-18-11-20(3)24(21(4)12-18)28-9-7-26(16-28)15-27-8-10-29(17-27)25-22(5)13-19(2)14-23(25)6;;/h7-14H,15-17H2,1-6H3;2*1H

InChI Key

SJCPVSZJXFCTRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C[NH+](C=C2)C[NH+]3CN(C=C3)C4=C(C=C(C=C4C)C)C)C.[Br-].[Br-]

Origin of Product

United States

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